molecular formula C8H17N B3049778 2,4,6-Trimethylpiperidine CAS No. 21974-48-1

2,4,6-Trimethylpiperidine

Cat. No.: B3049778
CAS No.: 21974-48-1
M. Wt: 127.23 g/mol
InChI Key: GELXVDNNZSIRQA-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpiperidine is an organic compound with the molecular formula C₈H₁₇N. It is a derivative of piperidine, characterized by the presence of three methyl groups attached to the 2nd, 4th, and 6th positions of the piperidine ring. This compound is known for its use as a building block in organic synthesis and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methylating agents such as methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete methylation.

Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of 2,4,6-trimethylpyridine. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation reaction converts the pyridine ring into a piperidine ring while retaining the methyl substituents.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride under anhydrous conditions.

Major Products:

    Oxidation: N-oxides or carboxylic acids.

    Reduction: Secondary amines or alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,4,6-Trimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a base in organic synthesis.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: this compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base and in the synthesis of hindered amine light stabilizers.

    2,4,6-Trimethylpyridine: Used in organic synthesis and as a precursor for the production of 2,4,6-Trimethylpiperidine.

    2,6-Dimethylpiperidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable reagent in organic synthesis and a versatile intermediate in the production of various chemical compounds.

Properties

IUPAC Name

2,4,6-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-4-7(2)9-8(3)5-6/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXVDNNZSIRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871330
Record name 2,4,6-Trimethylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21974-48-1
Record name 2,4,6-Trimethylpiperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=21974-48-1
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Record name 2,4,6-Trimethylpiperidine
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Record name NSC66527
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Record name 2,4,6-Trimethylpiperidine
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Record name 2,4,6-trimethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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